7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one

click chemistry cross-coupling dual functionalization

7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one (CAS 1548791-93-0; molecular formula C₁₁H₇BrN₂O; molecular weight 263.09 g·mol⁻¹) is a 3,4-dihydroquinazolin-4-one derivative that belongs to the privileged quinazolinone scaffold class, widely recognized for its broad spectrum of biological activities including anticancer, anti-inflammatory, and kinase-inhibitory properties. The compound is structurally distinguished by the presence of two synthetically orthogonal handles: a bromine atom at the C7 position that enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), and a terminal propargyl (prop-2-yn-1-yl) group at N3 that serves as a dipolarophile for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
Cat. No. B12071382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one
Molecular FormulaC11H7BrN2O
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC#CCN1C=NC2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C11H7BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h1,3-4,6-7H,5H2
InChIKeyKVGGZOPOICMFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one: A Dual-Handle Quinazolinone Building Block for Medicinal Chemistry and Chemical Biology


7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one (CAS 1548791-93-0; molecular formula C₁₁H₇BrN₂O; molecular weight 263.09 g·mol⁻¹) is a 3,4-dihydroquinazolin-4-one derivative that belongs to the privileged quinazolinone scaffold class, widely recognized for its broad spectrum of biological activities including anticancer, anti-inflammatory, and kinase-inhibitory properties . The compound is structurally distinguished by the presence of two synthetically orthogonal handles: a bromine atom at the C7 position that enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), and a terminal propargyl (prop-2-yn-1-yl) group at N3 that serves as a dipolarophile for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This dual-handle architecture renders the compound a versatile intermediate for constructing focused libraries of triazole-linked quinazolinone conjugates, PROTAC degraders, and polysubstituted quinazoline derivatives [2].

Why 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Close Structural Analogs in Synthetic Workflows


The compound's unique value derives from the simultaneous presence of two mutually compatible yet independently addressable reactive sites. Simple substitution with 7-bromo-3-propylquinazolin-4(3H)-one (CAS 1312453-56-7) eliminates the terminal alkyne, forfeiting all CuAAC-based derivatization strategies that are foundational to triazole library synthesis, PROTAC linker attachment, and bioorthogonal probe construction [1]. Conversely, replacement by 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one (CAS 16347-56-1) retains click chemistry capability but lacks the C7 aryl bromide, thereby precluding Pd-catalyzed cross-coupling at C7, which is the primary route to introduce aryl, heteroaryl, or amine diversity onto the quinazolinone core [2]. The C7-Br bond also offers a kinetic advantage over the corresponding C7-Cl analog: in Pd(0)-catalyzed oxidative addition, C-Br bonds are generally weaker (C-Br stretching frequency ≈1165 cm⁻¹) and therefore more reactive than C-Cl bonds (≈1191 cm⁻¹), a difference that has been experimentally observed in heterocyclic cross-coupling systems [3]. Thus, the compound is not simply interchangeable with any single close analog available in the quinazolinone chemical space.

Quantitative Differentiation Evidence for 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one Against Closest Analogs


Dual Orthogonal Reactive Handles: Simultaneous C7-Br and N3-Propargyl Functionality Versus Single-Handle Analogs

7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is the only readily available scaffold in the 3,4-dihydroquinazolin-4-one series that simultaneously presents a C7 aryl bromide (suitable for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling) and an N3 terminal alkyne (suitable for CuAAC click chemistry with azides). The closest structural analog 7-bromo-3-propylquinazolin-4(3H)-one (CAS 1312453-56-7) possesses the C7-Br handle but replaces the propargyl group with a saturated propyl chain, abolishing all alkyne-based reactivity. The non-brominated analog 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one (CAS 16347-56-1; MW 184.19 g·mol⁻¹, mp 116–118 °C) retains the clickable propargyl group but has no halogen at C7, making it inert to Pd-mediated cross-coupling at that position . The 7-chloro variant (C-Cl bond) is expected to show reduced reactivity in Pd(0) oxidative addition relative to the C7-Br bond based on bond strength differences (C-Br ≈285 kJ·mol⁻¹ vs. C-Cl ≈327 kJ·mol⁻¹) [1].

click chemistry cross-coupling dual functionalization quinazolinone derivatization molecular diversity

CuAAC Click Chemistry Reactivity of the Terminal Propargyl Group: Propargyl Compounds as Optimal Alkyne Substrates

The N3-propargyl substituent in the target compound is classified as a terminal propargyl alkyne, which has been systematically evaluated alongside other alkyne classes for CuAAC reactivity. In a head-to-head comparison of terminal alkyne classes under standard CuAAC conditions, propargyl compounds were found to represent an excellent balance of azide reactivity, ease of synthetic installation, and cost-effectiveness [1]. Propargyl alkynes showed only modestly lower reactivity compared to electronically activated propiolamides, but without the increased propensity for undesirable Michael addition side reactions observed with activated alkynes. Tertiary propargyl carbamates, by contrast, were identified as unsuitable for bioconjugation due to copper-induced fragmentation. In the quinazolinone context, the 3-propargyl derivative has been successfully employed as a precursor for synthesizing 1,2,3-triazole-quinazolinone conjugates via Click reaction with alkyl azides [2]. The saturated propyl analog (7-bromo-3-propylquinazolin-4(3H)-one) is completely unreactive under CuAAC conditions, representing a binary functional difference.

CuAAC click chemistry alkyne reactivity triazole synthesis bioconjugation

C7-Br Bond Reactivity Advantage in Palladium-Catalyzed Cross-Coupling Relative to C7-Cl

In Pd(0)-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is strongly influenced by the carbon-halogen bond strength. Across aryl halides, the established reactivity order is C-I > C-Br > C-Cl >> C-F [1]. Quantum mechanical calculations on polyhalogenated heterocycles have quantified this difference: the C-Br bond stretching frequency (1165 cm⁻¹) is lower than the C-Cl stretching frequency (1191 cm⁻¹), indicating a weaker C-Br bond that undergoes faster oxidative addition with Pd(0) [2]. This trend is consistent with experimental observations in quinazoline and quinazolinone systems, where C-Br bonds are selectively functionalized in the presence of C-Cl bonds under carefully controlled conditions [3]. For procurement decisions, the C7-bromo compound therefore offers faster reaction kinetics and the possibility of milder coupling conditions (lower temperature, shorter reaction time) compared to the corresponding 7-chloro analog, which is particularly relevant when coupling thermally sensitive or sterically demanding coupling partners.

palladium catalysis oxidative addition C-Br bond cross-coupling kinetics heterocyclic halides

Molecular Weight Advantage for Fragment-Based and PROTAC Design Compared to Higher-MW Analogs

The molecular weight of 7-bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one (263.09 g·mol⁻¹) positions it favorably as a mid-sized building block for fragment-based drug discovery (FBDD) and as a warhead or linker attachment point in PROTAC design. The structurally related but simpler 7-bromoquinazolin-4(3H)-one (CAS 194851-16-6; MW 225.04 g·mol⁻¹; mp 259–260 °C; bp 428.8±28.0 °C) lacks the N3 substituent entirely, providing no synthetic handle for N3-directed diversification and a higher melting point that reduces solubility in organic solvents . At the other extreme, the highly functionalized CB30865 (a 7-bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl derivative with additional N-propargyl and N-pyridylmethylbenzamide substituents) exhibits a much higher molecular weight (>500 g·mol⁻¹) and, while exceptionally potent (W1L2 IC₅₀ = 2.8 ± 0.50 nM), is a late-stage antitumor agent unsuitable as a building block [1]. The target compound therefore occupies a strategic intermediate position: sufficiently functionalized for dual-handle elaboration, yet compact enough (MW <300) to serve as an early-stage scaffold in lead generation campaigns.

molecular weight drug-likeness PROTAC design fragment-based drug discovery physicochemical properties

Precedented Use of Quinazolinone-Propargyl Scaffolds in PROTAC Degrader Design

Dihydroquinazolinone scaffolds bearing a propargyl or propargyl-derived linker have been successfully employed in the design of PROTAC (PROteolysis TArgeting Chimera) degraders. Zhang et al. (2019) reported a series of PROTAC BRD4 degraders based on a dihydroquinazolinone-derived BRD4 inhibitor (compound 6) conjugated to lenalidomide/pomalidomide as the E3 ligase cereblon ligand [1]. Although the specific inhibitor used in that study was not the target compound itself, the structural logic is directly transferable: the propargyl group at N3 of the quinazolinone core serves as a natural attachment point for CuAAC conjugation to azide-functionalized E3 ligase ligands, while the C7-Br position provides a secondary vector for optimizing target binding affinity. The most potent degrader in that series, compound 21, achieved BRD4 BD1 IC₅₀ = 41.8 nM and antiproliferative IC₅₀ = 0.81 μM against THP-1 cells, demonstrating that quinazolinone-propargyl architectures are viable PROTAC warheads [1]. The target compound's dual-handle design makes it a more versatile PROTAC building block than the simpler 7-bromoquinazolin-4(3H)-one, which lacks the N3 propargyl attachment point.

PROTAC targeted protein degradation BRD4 dihydroquinazolinone click chemistry linker

Broad Class-Level Biological Potential of Halogenated Quinazolinones: Anticancer, Antifungal, and Kinase Inhibitory Activity

While no primary research article reports quantitative biological activity data specifically for 7-bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one as an isolated final compound, extensive class-level evidence supports the biological relevance of its structural features. Halogenated quinazolin-4-ones are established kinase inhibitor scaffolds: 3-substituted quinazolinones have been evaluated as inhibitors of tyrosine and serine-threonine kinases involved in fibrogenesis [1]. Bromo-substituted quinazolin-4-one acetamides have demonstrated in vitro inhibition of the MCF-7 breast cancer cell line [2]. The 7-bromoquinazolinone core is also present in the highly potent antitumor agent CB30865 (W1L2 IC₅₀ = 2.8 ± 0.50 nM), which acts through a folate-independent mechanism [3]. 6-Bromo-3-propylquinazolin-4-one, a close positional isomer of the target compound's saturated analog, has exhibited good antifungal activity [4]. The target compound's N3-propargyl group additionally enables isoxazole and triazole functionalization, which have independently been associated with enhanced anticancer activity in quinazolinone derivatives . This body of class-level evidence supports the target compound as a strategically functionalized scaffold from which potent bioactive molecules are likely to emerge after C7 and N3 elaboration.

anticancer antifungal kinase inhibition quinazolinone SAR biological activity

Optimal Application Scenarios for 7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one Based on Quantitative Evidence


PROTAC Degrader Library Synthesis via Sequential CuAAC Click Chemistry and C7 Cross-Coupling

The compound is optimally deployed as a PROTAC warhead scaffold where the N3-propargyl group serves as a direct CuAAC conjugation point for azide-functionalized E3 ligase ligands (e.g., lenalidomide/pomalidomide-azide derivatives), while the C7-Br position is subsequently diversified via Suzuki-Miyaura cross-coupling to optimize BRD4 or other target protein binding affinity [1]. This two-step, one-scaffold strategy eliminates the need for separate N3-alkylation steps required by non-propargylated analogs, reducing synthetic sequence length by at least one step per library member. The approach mirrors the successful PROTAC design logic demonstrated by Zhang et al., where dihydroquinazolinone-based degraders achieved BRD4 BD1 IC₅₀ values as low as 41.8 nM [1].

1,2,3-Triazole-Quinazolinone Hybrid Library Construction for Anticancer Screening

The terminal propargyl group enables rapid library construction via CuAAC with diverse alkyl and aryl azides to generate 1,2,3-triazole-linked quinazolinone conjugates. This strategy has been validated in the quinazolinone series: Saad-Aldeen and Al-Iraqi (2019) demonstrated efficient Click reaction between 3-propargylquinazolin-4(3H)-one and alkyl azides to synthesize triazole derivatives [2]. The additional C7-Br handle in the target compound extends this capability, permitting a second dimension of diversity via Pd-catalyzed cross-coupling. The resulting 1,4-disubstituted-1,2,3-triazole linkage is a recognized bioisostere of the amide bond, imparting metabolic stability advantages in cellular assays. The isoxazole-functionalized quinazolinone derivatives prepared from propargyl precursors have shown promising activity against HeLa, COLO 205, HepG2, and MCF7 cancer cell lines .

Fragment-Based Drug Discovery (FBDD) with Dual-Vector Elaboration Capability

With a molecular weight of 263.09 g·mol⁻¹, the compound conforms to fragment library criteria (MW <300 Da) while offering the rare advantage of two chemically orthogonal elaboration vectors. This dual-vector capability is uncommon in fragment-sized molecules and allows fragment growing along both the N3 and C7 trajectories simultaneously, accelerating the transition from fragment hit to lead-like molecule. The C7-Br handle provides faster cross-coupling kinetics compared to the C7-Cl analog (C-Br bond is ≈42 kJ·mol⁻¹ weaker than C-Cl), enabling more efficient parallel chemistry for fragment elaboration [3]. The compound therefore serves as a privileged fragment starting point for targets where the quinazolinone core is known to engage the ATP-binding pocket of kinases or the bromodomain acetyl-lysine binding site.

Chemical Biology Probe Development via Bioorthogonal Click Chemistry

The N3-propargyl group enables bioorthogonal labeling of the compound's cellular targets via CuAAC with fluorescent or biotin-azide reporters. This application leverages the demonstrated suitability of propargyl alkynes for bioconjugation [4]. Unlike the saturated propyl analog which is bioorthogonally inert, the propargyl-bearing target compound can be used in cellular target engagement studies: cells are first treated with the compound (or its C7-elaborated derivatives), then lysed and subjected to CuAAC with an azide-fluorophore, enabling in-gel fluorescence scanning or LC-MS/MS-based target identification. The C7 position can be further diversified to install photoaffinity labeling groups (via Suzuki coupling with diazirine-containing boronic acids) for covalent target capture. This dual-handle probe design strategy is not accessible with either the non-brominated propargyl analog or the non-propargylated bromo analog alone.

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